molecular formula C28H28N2O3S B11517600 (2Z,5Z)-2-[(2,6-dimethylphenyl)imino]-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-3-phenyl-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(2,6-dimethylphenyl)imino]-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-3-phenyl-1,3-thiazolidin-4-one

Cat. No.: B11517600
M. Wt: 472.6 g/mol
InChI Key: DIDRNXZOSRYDPG-KSVGNYRWSA-N
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Description

The compound (2Z,5Z)-2-[(2,6-DIMETHYLPHENYL)IMINO]-5-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-3-PHENYL-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-[(2,6-DIMETHYLPHENYL)IMINO]-5-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-3-PHENYL-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines in the presence of a thiazolidinone core. The reaction conditions often require a catalyst, such as acetic acid or p-toluenesulfonic acid, and are carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available starting materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its pharmacological properties. Studies have shown that it may have potential as an antimicrobial, anti-inflammatory, or anticancer agent.

Industry

In the industrial sector, the compound can be used in the development of new materials and chemical processes. Its unique properties make it valuable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(2,6-DIMETHYLPHENYL)IMINO]-5-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-3-PHENYL-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5Z)-2-[(2,6-DIMETHYLPHENYL)IMINO]-5-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-3-PHENYL-1,3-THIAZOLIDIN-4-ONE shares similarities with other thiazolidinones, such as:
    • (2Z,5Z)-2-[(2,6-DIMETHYLPHENYL)IMINO]-5-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-3-PHENYL-1,3-THIAZOLIDIN-4-ONE
    • (2Z,5Z)-2-[(2,6-DIMETHYLPHENYL)IMINO]-5-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-3-PHENYL-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of this compound lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties. Compared to other thiazolidinones, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

Molecular Formula

C28H28N2O3S

Molecular Weight

472.6 g/mol

IUPAC Name

(5Z)-2-(2,6-dimethylphenyl)imino-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-3-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H28N2O3S/c1-18(2)33-23-15-14-21(16-24(23)32-5)17-25-27(31)30(22-12-7-6-8-13-22)28(34-25)29-26-19(3)10-9-11-20(26)4/h6-18H,1-5H3/b25-17-,29-28?

InChI Key

DIDRNXZOSRYDPG-KSVGNYRWSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C/C3=CC(=C(C=C3)OC(C)C)OC)/S2)C4=CC=CC=C4

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OC(C)C)OC)S2)C4=CC=CC=C4

Origin of Product

United States

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